3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by its unique molecular structure which incorporates both chlorine and methoxy functional groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
The compound can be synthesized through various chemical methods, often involving reactions between substituted benzoic acids and anilines in the presence of coupling agents. Its synthesis and properties have been documented in scientific literature and databases such as BenchChem and Sigma-Aldrich .
3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide is classified as a benzamide derivative. It features:
The synthesis of 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide typically involves the following steps:
In industrial settings, automated reactors may be utilized for scalability, optimizing reaction conditions to enhance yield and purity while minimizing by-products.
The molecular formula for 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide is . Its structure includes:
The compound's molecular weight is approximately 330.23 g/mol. Its structural characteristics allow it to participate in various chemical reactions typical of benzamide derivatives .
3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide involves its interaction with specific biological targets. It can modulate enzyme activity or receptor binding, potentially influencing signaling pathways relevant in therapeutic contexts. The precise pathways are dependent on the biological system under study .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm its identity and purity .
3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide has potential applications in scientific research, particularly in medicinal chemistry as a lead compound for developing new drugs. Its unique structural features make it suitable for further exploration as a protein kinase inhibitor or in other therapeutic areas targeting specific molecular interactions .
3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide represents a structurally complex benzamide derivative characterized by strategic substituent positioning critical to its biochemical interactions. The systematic name defines its molecular architecture: a benzamide core substituted at the 2-position with a methoxy group (–OCH₃), at the 3- and 6-positions with chlorine atoms, and an N-linked 4-methylphenyl group (p-tolyl). Its molecular formula is C₁₅H₁₃Cl₂NO₂, corresponding to a molecular weight of 310.18 g/mol. While direct crystallographic data for this specific compound is limited in the literature, analogous halogenated benzamides exhibit planar configurations stabilized by intramolecular interactions between the amide carbonyl and ortho substituents [3] . The ortho-methoxy group likely imposes steric constraints influencing the amide bond's rotational freedom and overall molecular conformation. This spatial arrangement potentially facilitates specific binding interactions with biological targets, particularly in protein-binding pockets where planar aromatic systems engage in π-stacking and van der Waals contacts [3].
Table 1: Structural and Physicochemical Profile
Property | Value/Description |
---|---|
Systematic Name | 3,6-Dichloro-2-methoxy-N-(4-methylphenyl)benzamide |
Molecular Formula | C₁₅H₁₃Cl₂NO₂ |
Molecular Weight | 310.18 g/mol |
Key Functional Groups | Benzamide core, ortho-methoxy, di-chloro, N-p-tolyl |
Calculated logP* | ~3.5 (Estimated via fragment-based methods) |
Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, methoxy oxygen, amide N) |
Hydrogen Bond Donors | 1 (Amide hydrogen) |
*Estimated using ChemDraw/Bio-Loom; experimental determination recommended |
Benzamides (C₆H₅C(O)NH₂ derivatives) constitute a privileged scaffold in medicinal and agrochemical research due to their synthetic versatility and diverse bioactivities. The core structure permits extensive modification at three key sites: (1) the aromatic ring (positions 2–6), (2) the amide nitrogen, and (3) the carbonyl oxygen. N-substituted benzamides, particularly N-aryl variants like 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide, demonstrate enhanced biological stability and target affinity compared to unsubstituted analogs due to reduced amide bond rotation and increased lipophilicity [6] . Synthetic routes typically involve acid-catalyzed condensation of substituted benzoic acid derivatives with anilines, as exemplified by nucleophilic acyl substitution reactions where acyl chlorides react with p-toluidine in dry benzene or dichloromethane . These reactions often employ catalysts like aluminum trichloride or acid scavengers to drive completion. Recent advances highlight benzamides' roles in targeted protein degradation, where they function as cereblon (CRBN) E3 ligase binders in proteolysis-targeting chimera (PROTAC) designs, leveraging their ability to engage specific protein surfaces without inherent instability issues associated with traditional immunomodulatory imide drugs (IMiDs) [3].
The strategic placement of chlorine atoms at the 3- and 6-positions and a methoxy group at the 2-position confers distinct electronic, steric, and metabolic properties to this benzamide derivative:
Halogen Effects: Chlorine's electron-withdrawing nature induces a positive electrostatic potential on adjacent carbon atoms, facilitating halogen bonding with biomolecular targets. This interaction, involving chlorine's σ-hole and electron-rich partners (e.g., carbonyl oxygens), enhances binding affinity and selectivity. Di-ortho chloro substitution, as seen here, often improves metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis [3] [4]. Fluorinated analogs show enhanced CRBN binding (e.g., compound 6b, IC₅₀ = 65 μM vs non-fluorinated 6a, IC₅₀ = 127 μM), suggesting chlorine's larger van der Waals radius may similarly optimize hydrophobic pocket filling [3].
Methoxy Group Influence: The ortho-methoxy substituent serves dual roles: (1) it engages in intramolecular hydrogen bonding (IMHB) with the amide N–H, restricting conformational flexibility and promoting a bioactive conformation; and (2) it acts as a hydrogen-bond acceptor in target interactions. Computational studies on analogous systems indicate that ortho-methoxy groups enhance membrane permeability by reducing polar surface area and can mimic protein backbone elements in molecular glues [3] [6]. In antifungal benzamides, methoxy groups correlate with improved activity against pathogens like Fusarium oxysporum (e.g., compound 7g, inhibition zone = 21.23 mm) [6] [10].
Table 2: Substituent Effects in Bioactive Benzamides
Substituent Pattern | Biological Impact | Example/Evidence |
---|---|---|
3,6-Di-chloro | Enhanced target affinity & metabolic stability | Reduced hydrolysis vs non-halogenated analogs [4] |
ortho-Methoxy | Conformational restraint & membrane permeation | Improved antifungal activity [6]; IMHB stabilization [3] |
N-(4-methylphenyl) | Increased lipophilicity & CRBN engagement | Analogous p-tolyl groups in PROTACs [3] |
Fluorination | Improved CRBN binding affinity | 6b (IC₅₀ = 65 μM) vs 6a (IC₅₀ = 127 μM) [3] |
The integration of these substituents creates a synergistic profile: the halogen atoms provide target engagement and stability, while the methoxy group directs molecular conformation. This is particularly relevant in the design of cereblon (CRBN)-recruiting degraders, where non-phthalimide ligands like benzamides overcome limitations of classical IMiDs (e.g., teratogenicity risk via off-target degradation of SALL4 and inherent hydrolytic instability) [3]. Conformationally locked benzamides mimic natural degrons and exhibit "significantly decreased neomorphic ligase activity" toward neosubstrates like IKZF1/3, making 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide a candidate scaffold for next-generation PROTACs targeting oncoproteins such as BRD4 and HDAC6 [3].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: